

Propazine-d14: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Propazine-d14

Cat. No.: B12302533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propazine-d14**, a deuterated analog of the herbicide Propazine. This document covers its chemical structure, formula, and physicochemical properties, and details relevant experimental protocols. It is intended to serve as a valuable resource for researchers and scientists engaged in metabolic studies, environmental analysis, and drug development.

Chemical Structure and Formula

Propazine-d14 is the deuterium-labeled form of Propazine, where 14 hydrogen atoms in the two isopropyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard or tracer for quantitative analysis of Propazine using mass spectrometry-based methods.

Chemical Formula: $C_9H_2ClD_{14}N_5$ ^[1]

Structure of **Propazine-d14**:

Structure of Unlabeled Propazine:

Physicochemical and Quantitative Data

The key physicochemical properties of **Propazine-d14** and its unlabeled counterpart are summarized in the tables below for easy comparison.

Table 1: General and Chemical Identifiers

Property	Propazine-d14	Propazine
Chemical Name	6-chloro-N,N'-bis(perdeuterioisopropyl)-1,3,5-triazine-2,4-diamine	6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine[2]
CAS Number	1219802-87-5[1]	139-40-2[2]
Molecular Formula	C ₉ H ₂ ClD ₁₄ N ₅ [1]	C ₉ H ₁₆ ClN ₅
Molecular Weight	243.8 g/mol [1]	229.71 g/mol

Table 2: Physical and Chemical Properties

Property	Value (Propazine)
Physical Form	White, colorless crystalline solid[1][2]
Melting Point	212-214 °C[2]
Water Solubility	5 mg/L at 20°C[2]
	8.6 mg/L at 22°C[3]
Solubility in Organic Solvents	Soluble in benzene, toluene, carbon tetrachloride, and diethyl ether[3]
Purity (Propazine-d14)	≥98%[1]

Experimental Protocols

Synthesis of Propazine

The industrial synthesis of Propazine involves the reaction of cyanuric chloride with two molecular equivalents of isopropylamine. This reaction is a sequential nucleophilic substitution where two chlorine atoms on the triazine ring are replaced by isopropylamino groups.

Reaction Scheme:

$\text{C}_3\text{N}_3\text{Cl}_3$ (Cyanuric Chloride) + 2 $\text{CH}(\text{CH}_3)_2\text{NH}_2$ (Isopropylamine) \rightarrow $\text{C}_9\text{H}_{16}\text{ClN}_5$ (Propazine) + 2 HCl

General Procedure: The reaction is typically carried out in the presence of an acid acceptor to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and solvent, are controlled to ensure high yield and purity of the final product.

Analytical Application of Propazine-d14

Propazine-d14 is primarily used as an internal standard for the quantitative analysis of Propazine in various matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[4]

Example Protocol: Analysis of Propazine in Water by GC-MS

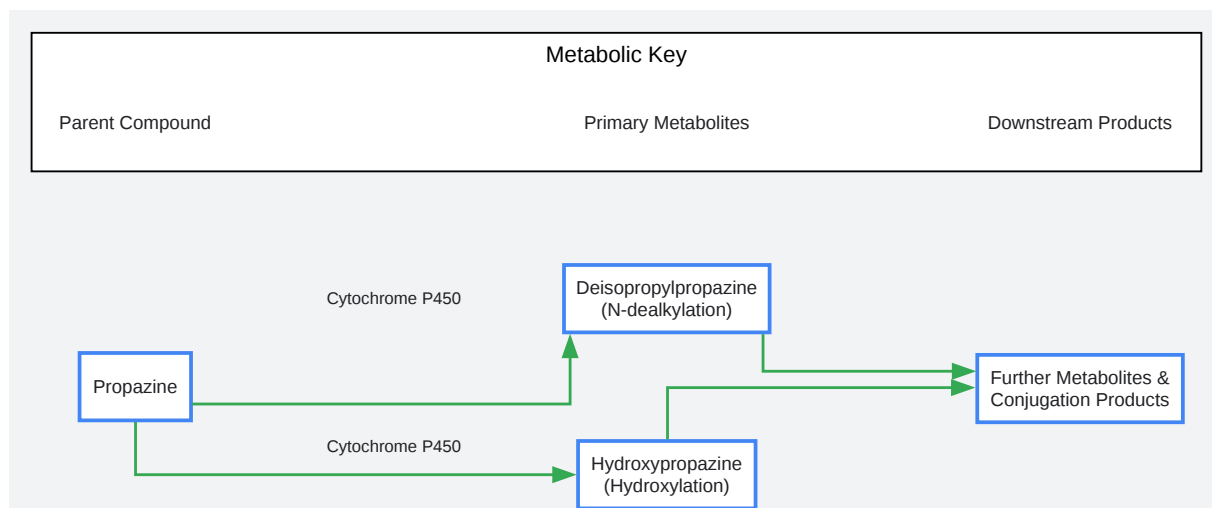
- **Sample Preparation:** A known volume of the water sample is taken.
- **Internal Standard Spiking:** A precise amount of **Propazine-d14** solution of known concentration is added to the water sample.
- **Extraction:** The sample is extracted using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analyte and the internal standard.
- **Analysis:** The extract is injected into the GC-MS system.
- **Quantification:** The concentration of Propazine in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (**Propazine-d14**). The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Metabolic Pathway of Propazine

The metabolism of Propazine in biological systems is primarily carried out by the cytochrome P450 enzyme system.^[5] The major metabolic reactions include N-dealkylation and

hydroxylation. **Propazine-d14** is a valuable tool for studying these metabolic pathways, as it allows for the accurate tracing and quantification of the parent compound and its metabolites.

The following diagram illustrates the primary metabolic pathways of Propazine.



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Caption: Metabolic pathway of Propazine.

This guide provides essential technical information on **Propazine-d14** for researchers and professionals. The data and protocols presented are intended to support and facilitate further research and development in related fields.

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